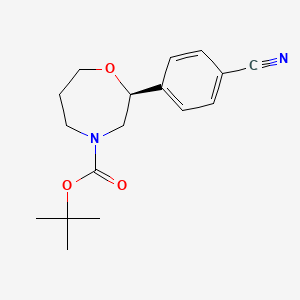
tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chemical compound that features a tert-butyl group, a cyanophenyl group, and an oxazepane ring
準備方法
The synthesis of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:
Formation of the oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable reaction conditions.
Attachment of the cyanophenyl group: This can be done through nucleophilic substitution reactions or other coupling reactions.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
化学反応の分析
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and interactions. The cyanophenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to targets. The oxazepane ring can provide conformational rigidity, affecting the compound’s overall shape and reactivity .
類似化合物との比較
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(4-methylphenyl)-1,4-oxazepane-4-carboxylate: This compound has a methyl group instead of a cyanophenyl group, which can affect its reactivity and applications.
tert-Butyl (S)-2-(4-chlorophenyl)-1,4-oxazepane-4-carboxylate:
生物活性
tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- Boiling Point : 444.3 ± 45.0 °C (predicted)
- Density : 1.15 ± 0.1 g/cm³ (predicted)
- pKa : -2.03 ± 0.40 (predicted)
The compound's biological activity is primarily attributed to its interaction with specific biological targets. One notable mechanism involves the inhibition of dipeptidyl peptidase I (DPP1), an enzyme implicated in various physiological processes, including the activation of pro-inflammatory cytokines. Inhibition of DPP1 can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound demonstrate antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism appears to involve the disruption of bacterial membrane integrity.
- Anti-inflammatory Effects : The inhibition of DPP1 suggests potential anti-inflammatory effects, which could be beneficial in treating respiratory diseases characterized by excessive inflammation .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related oxazepane derivatives:
- Antibacterial Screening :
- DPP1 Inhibition Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
特性
IUPAC Name |
tert-butyl (2S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXYPPSPSUQTJP-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














